molecular formula C18H17N3O2S2 B11593208 2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11593208
M. Wt: 371.5 g/mol
InChI Key: UXYXZCMDMQBAFL-MDZDMXLPSA-N
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Description

2-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of cyclopenta[b]thiophene derivatives. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H17N3O2S2/c19-16(23)15-12-7-4-8-13(12)25-17(15)21-18(24)20-14(22)10-9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H2,19,23)(H2,20,21,22,24)/b10-9+

InChI Key

UXYXZCMDMQBAFL-MDZDMXLPSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and functional group modifications, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent at elevated temperatures, and the use of catalytic amounts of reagents are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its unique structural features, which allow it to interact with multiple molecular targets and exhibit diverse biological activities. Its ability to activate NRF2 and act as an antitubulin agent highlights its potential as a multifunctional therapeutic compound.

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